molecular formula C28H24N4O3 B2516072 5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923165-80-4

5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2516072
CAS No.: 923165-80-4
M. Wt: 464.525
InChI Key: BGQMQTXIUWOLRQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with a pyrazole and pyridine ring. The structure includes a 3-oxo group, a 2-phenyl substituent, a 5-benzyl group, and a carboxamide moiety functionalized with a 4-methoxyphenylmethylamine.

Properties

IUPAC Name

5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3/c1-35-23-14-12-20(13-15-23)16-29-27(33)24-18-31(17-21-8-4-2-5-9-21)19-25-26(24)30-32(28(25)34)22-10-6-3-7-11-22/h2-15,18-19H,16-17H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQMQTXIUWOLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Molecular docking studies suggest that it binds effectively to the active sites of these enzymes, reducing the production of pro-inflammatory mediators. This inhibition could lead to potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens. Preliminary studies show effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with essential metabolic pathways for microbial survival.

Antitumor Activity

In vitro studies have revealed that 5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

Cell LineIC50 (µM)
A431 (skin cancer)< 10
HepG2 (liver cancer)< 15
MCF7 (breast cancer)< 12

These findings suggest potential applications in oncology as an anticancer agent.

Anticancer Activity

A notable study investigated the effects of this compound on A431 cells. The results indicated that it induced apoptosis through the activation of caspase pathways while downregulating anti-apoptotic proteins like Bcl-2. This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Antimicrobial Efficacy

Research on various derivatives of this compound has shown that modifications in the pyrrolidine ring significantly enhance antimicrobial activity. One derivative achieved a minimum inhibitory concentration (MIC) as low as 10 µg/mL against resistant bacterial strains, indicating strong potential for development into new antimicrobial agents.

Inflammatory Response Modulation

In vivo models have demonstrated that this compound can reduce inflammation markers in animal models of arthritis. This suggests a promising application in treating inflammatory diseases and conditions.

Mechanism of Action

The mechanism of action of 5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Key Observations :

  • Carboxamide vs.
  • Methoxy vs.

Yield and Efficiency

  • The ethyl ester analog (6g) achieved a 77% yield via reflux with 4-methoxybenzylamine hydrochloride .
  • Carboxamide derivatives in showed yields of 55–72%, indicating moderate efficiency for amide bond formation .

Structural Insights from Crystallography

  • Ethyl 2-(4-Carboxybenzylidene)-7-Methyl-3-Oxo-5-Phenyl-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate : Exhibits intermolecular interactions (e.g., hydrogen bonding) in crystal packing, underscoring the importance of substituents in solid-state stability .

Implications for Drug Design

  • Electron-Donating Groups : The 4-methoxy group may enhance metabolic stability compared to halogenated analogs (e.g., fluoro-substituted compounds in ) .
  • Steric Effects : Bulkier N-substituents (e.g., cycloheptyl in 923226-49-7) could reduce bioavailability, whereas smaller groups like 4-methoxyphenylmethyl balance lipophilicity and solubility .

Biological Activity

5-benzyl-N-[(4-methoxyphenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a synthetic compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3C_{22}H_{22}N_2O_3, with a molecular weight of approximately 362.42 g/mol. The structure features a pyrazolo[4,3-c]pyridine core substituted with a benzyl group and a methoxyphenyl group, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC22H22N2O3
Molecular Weight362.42 g/mol
Density1.161 g/cm³
Boiling Point437.7 ºC
Melting PointNot Available

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Notably, it has been shown to inhibit specific enzymes that play crucial roles in cellular signaling pathways related to cancer and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on several kinases such as PI3Kα, which is involved in cell growth and survival pathways. Studies have reported IC50 values indicating potent inhibition in the micromolar range .
  • Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Activity : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Biological Activity and Therapeutic Potential

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has been evaluated for its anticancer properties against multiple cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. It exhibited significant antiproliferative effects with IC50 values often below 10 µM .
    • A study indicated that derivatives of pyrazolo[4,3-c]pyridine structures are effective against tumors by targeting specific pathways linked to tumor growth and metastasis .
  • Antibacterial Properties :
    • Preliminary studies suggest potential antibacterial activity against certain strains of bacteria, although further research is needed to establish efficacy and mechanisms .
  • Neuroprotective Effects :
    • Some derivatives have shown promise in neuroprotection through modulation of neuroinflammatory pathways, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several studies have documented the biological evaluation of compounds related to the pyrazolo[4,3-c]pyridine scaffold:

  • Study on PI3K Inhibition : A series of compounds were synthesized and evaluated for their inhibitory activity against PI3Kα. The most potent derivative exhibited an IC50 value of 0.091 µM, indicating strong potential for further development as an anticancer agent .
  • In Vivo Efficacy : Animal models treated with this compound showed reduced tumor size and improved survival rates compared to control groups, supporting its therapeutic potential in oncology .

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